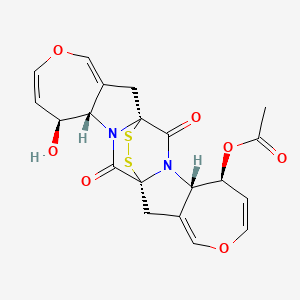

ARANOTIN

Vue d'ensemble

Description

L’aranotine est un produit naturel appartenant à un groupe de mycotoxines contenant une unité centrale d’épithiodikétopiperazine. Elle a été isolée du champignon Aspergillus terreus et présente une forte activité antivirale, en particulier contre les virus à ARN tels que les virus de la polio, de la coxsackie, du rhume et de la parainfluenza .

Méthodes De Préparation

L’aranotine n’a pas encore été synthétisée par synthèse totale. Elle est principalement isolée de sources naturelles, plus précisément du champignon Aspergillus terreus . Le processus d’isolement implique la culture du champignon dans des conditions spécifiques et l’extraction du composé à l’aide de solvants organiques .

Analyse Des Réactions Chimiques

L’aranotine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Applications De Recherche Scientifique

Antiviral Properties

Aranotin exhibits significant antiviral activity, particularly against RNA viruses. Research indicates that it selectively inhibits viral RNA polymerase, which is crucial for the replication of many RNA viruses, including SARS-CoV-2 and poliovirus. This mechanism positions this compound as a promising candidate for antiviral drug development.

Therapeutic Applications

Given its antiviral properties, this compound has potential therapeutic applications:

- Treatment of Viral Infections : Its efficacy against SARS-CoV-2 suggests it could be developed into a treatment for COVID-19 and other viral diseases.

- Antiviral Coatings : The compound's properties could be utilized in developing coatings for medical devices or surfaces to reduce viral transmission.

Synthetic Chemistry Research

This compound's complex chemical structure makes it an interesting subject for synthetic chemistry. The compound has not yet been synthesized through total synthesis; it is primarily isolated from natural sources. However, ongoing research aims to explore its biosynthesis and synthetic pathways.

Synthetic Studies

- Biosynthesis : The biosynthesis of this compound involves non-ribosomal peptide synthetases that couple two phenylalanine residues, followed by several enzymatic modifications.

- Synthetic Methodologies : Various synthetic methodologies are being investigated to understand the reactivity of this compound and its derivatives in chemical contexts .

Case Studies

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the replication of poliovirus types 1, 2, and 3 in laboratory settings. These studies provide a foundation for further exploration into its use as an antiviral agent .

- Animal Models : Preliminary studies using animal models have shown promising results in reducing viral loads when treated with this compound derivatives, indicating potential for clinical application.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

L’aranotine est unique en raison de sa forte activité antivirale et de son inhibition sélective de l’ARN-polymérase virale. Parmi les composés similaires, on trouve :

Acétylaranotine : Isolée d’Arachniotus aureus, elle présente également une activité antivirale.

Béticolone : Une mycotoxine produite par le champignon Cercospora beticola, connue pour son profil cytotoxique.

Rostratine : Un produit naturel marin présentant une activité cytotoxique contre le cancer colorectal humain.

Activité Biologique

Aranotin is a mycotoxin derived from the fungus Aspergillus terreus and is part of a group of compounds known as epipolythiodioxopiperazines. This article explores the biological activities of this compound, including its antiviral properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound features a central epithiodiketopiperazine unit, which is characteristic of its class.

- Source : Isolated from Aspergillus terreus, with related compounds found in Arachniotus aureus.

Antiviral Properties

This compound exhibits significant antiviral activity against various viruses, particularly:

- Poliovirus : Types 1, 2, and 3

- Coxsackievirus : A21 strain

- Rhinovirus

- Parainfluenza virus : Types 1 and 3

The mechanism of action involves the inhibition of viral RNA polymerase without affecting the mammalian DNA-based RNA polymerase, making it a promising candidate for antiviral therapy. Studies have demonstrated that this compound can inhibit the replication of SARS-CoV-2 by binding to the Nsp15 viral protein, indicating its potential role in treating COVID-19 .

Other Biological Activities

In addition to its antiviral effects, this compound has been studied for various other biological activities:

- Antitumor Effects : Some studies suggest that compounds related to this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor progression .

- Immunosuppressive Activity : Similar to other mycotoxins, this compound may influence immune responses, although detailed studies are still needed to clarify this aspect .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- In Vitro Studies : Research has shown that this compound effectively inhibits the replication of multiple viruses in cell cultures. For instance, it was found to significantly reduce viral loads in infected cells.

- Mechanistic Studies : Investigations into how this compound interacts with viral components have revealed that it targets viral RNA synthesis processes, providing insights into its mechanism as an antiviral agent .

- Potential Therapeutic Applications : Given its activity against SARS-CoV-2, there is ongoing research into developing this compound-based treatments for COVID-19 and other viral infections .

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

19885-51-9 |

|---|---|

Formule moléculaire |

C20H18N2O7S2 |

Poids moléculaire |

462.5 g/mol |

Nom IUPAC |

[(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate |

InChI |

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1 |

Clé InChI |

HXWOWBFXYUFFKS-PSJNWGMYSA-N |

SMILES |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

SMILES isomérique |

CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O |

SMILES canonique |

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.